3,4-Heptadecanedione
Beschreibung
3,4-Heptadecanedione is a diketone with a 17-carbon aliphatic chain and two ketone groups at positions 3 and 4. While direct experimental data for this compound are absent in the provided evidence, its structure can be inferred from analogous compounds like 3,4-hexanedione (). Diketones of this class typically exhibit reactivity influenced by ketone positioning and chain length, impacting physical properties such as boiling points, solubility, and applications in organic synthesis or industrial processes.
Eigenschaften
CAS-Nummer |
5452-62-0 |
|---|---|
Molekularformel |
C17H32O2 |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
heptadecane-3,4-dione |
InChI |
InChI=1S/C17H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(19)16(18)4-2/h3-15H2,1-2H3 |
InChI-Schlüssel |
UOELRXDXUATFCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)C(=O)CC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Heptadecanedione can be achieved through several methods. One common approach involves the reaction of heptadecanoyl chloride with a suitable reagent to introduce the second keto group. For example, the reaction of heptadecanoyl chloride with a Grignard reagent, such as methylmagnesium bromide, followed by oxidation, can yield 3,4-Heptadecanedione .
Industrial Production Methods
In an industrial setting, the production of 3,4-Heptadecanedione may involve large-scale chemical processes that ensure high yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality. The specific details of industrial production methods may vary depending on the manufacturer and the intended application of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Heptadecanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of 3,4-Heptadecanedione can yield alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where one of the keto groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield heptadecanoic acid, while reduction may produce heptadecanol.
Wissenschaftliche Forschungsanwendungen
3,4-Heptadecanedione has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug synthesis.
Wirkmechanismus
The mechanism of action of 3,4-Heptadecanedione involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the two keto groups, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
3,4-Hexanedione (C₆H₁₀O₂)
- Molecular Weight : 114.14 g/mol (vs. ~256.4 g/mol estimated for 3,4-Heptadecanedione).
- Boiling Point : 397.2–403.2 K (124–130°C) .
- Comparison: The longer carbon chain in 3,4-Heptadecanedione increases molecular weight and van der Waals interactions, leading to a higher predicted boiling point (~480–520 K or 207–247°C).
- Solubility: Shorter chains like 3,4-hexanedione are moderately polar and soluble in polar solvents (e.g., acetone, ethanol). Longer-chain diketones like 3,4-Heptadecanedione are expected to be hydrophobic, favoring nonpolar solvents.
- Synthesis : Methods for 3,4-hexanedione may involve oxidation of diols or alkenes. Analogous routes (e.g., controlled oxidation of heptadecane derivatives) could apply to 3,4-Heptadecanedione, though purification would require advanced techniques like column chromatography (as in for related compounds) .
2,3-Heptadecanedione
- Structural Difference : Ketone groups at positions 2 and 3 (vs. 3,4).
- Reactivity: Proximal ketones (2,3) may exhibit enhanced conjugation or steric hindrance, altering reaction pathways (e.g., enolate formation) compared to 3,4-isomers.
- Physical Properties : Similar molecular weight to 3,4-Heptadecanedione but slightly lower boiling point due to reduced symmetry.
Diacetyl (2,3-Butanedione, C₄H₆O₂)
- Applications : Widely used as a flavoring agent (e.g., butter flavor).
Data Table: Key Properties of Selected Diketones
*Estimated based on structural trends. †Predicted range from homologous series extrapolation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
